molecular formula C16H8Cl2F6N2 B12556283 (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride CAS No. 189114-79-2

(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride

Cat. No.: B12556283
CAS No.: 189114-79-2
M. Wt: 413.1 g/mol
InChI Key: OCRFCPFNDAQBIM-UHFFFAOYSA-N
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Description

(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two trifluoromethylphenyl groups attached to an ethanebis(imidoyl) backbone, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with appropriate amines under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting intermediate is then treated with a chlorinating agent to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl-substituted oxides, while reduction can produce trifluoromethyl-substituted amines.

Scientific Research Applications

Chemistry

In chemistry, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its trifluoromethyl groups can enhance binding affinity and selectivity in biological systems.

Medicine

In medicine, this compound is explored for its potential as a pharmaceutical intermediate. Its ability to undergo various chemical modifications makes it a valuable starting material for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials .

Mechanism of Action

The mechanism of action of (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular proteins. This interaction can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (1Z,2Z)-N~1~,N~2~-Bis[4-(trifluoromethyl)phenyl]ethanebis(imidoyl) dichloride stands out due to its trifluoromethyl groups, which impart unique chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential for various applications.

Properties

CAS No.

189114-79-2

Molecular Formula

C16H8Cl2F6N2

Molecular Weight

413.1 g/mol

IUPAC Name

N,N'-bis[4-(trifluoromethyl)phenyl]ethanediimidoyl dichloride

InChI

InChI=1S/C16H8Cl2F6N2/c17-13(25-11-5-1-9(2-6-11)15(19,20)21)14(18)26-12-7-3-10(4-8-12)16(22,23)24/h1-8H

InChI Key

OCRFCPFNDAQBIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N=C(C(=NC2=CC=C(C=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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